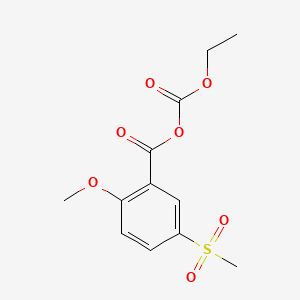

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate (CAS: 94134-08-4, EINECS: 302-774-8) is a mixed anhydride derived from 5-mesyl-o-anisic acid (2-methoxy-5-(methylsulfonyl)benzoic acid) and ethyl hydrogen carbonate. This compound features a methoxy group at the ortho position and a methylsulfonyl (mesyl) group at the para position on the aromatic ring, combined with an ethyl hydrogen carbonate moiety . The mesyl group is electron-withdrawing, enhancing the electrophilicity of the carbonyl group in the anhydride, which may increase its reactivity in acylation reactions. Its structural complexity and functional groups suggest specialized applications in pharmaceutical synthesis and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate typically involves the reaction of 5-Mesyl-o-anisic acid with ethyl hydrogen carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds .

Scientific Research Applications

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate has several scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate involves its interaction with molecular targets and pathways. The compound exerts its effects through nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of new products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is a mixed anhydride , contrasting with symmetrical anhydrides like acetic anhydride (C₄H₆O₃) or benzoic anhydride (C₁₄H₁₀O₃). Key structural differences include:

- Electron-withdrawing substituents : The mesyl group (SO₂CH₃) increases electrophilicity compared to simpler alkyl or aryl groups in other anhydrides.

- Ortho-methoxy group : Introduces steric hindrance and may influence solubility and reaction selectivity.

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| 5-Mesyl-o-anisic acid anhydride | Not reported | Mesyl, methoxy, mixed anhydride | High (due to mesyl group) |

| Acetic anhydride | C₄H₆O₃ | Symmetrical anhydride | Moderate |

| Benzoic anhydride | C₁₄H₁₀O₃ | Aromatic, symmetrical anhydride | Moderate |

| Methylsuccinic anhydride | C₅H₆O₃ | Aliphatic anhydride | Moderate |

| Propionic anhydride | C₆H₁₀O₃ | Aliphatic anhydride | Moderate |

Physical and Thermal Properties

- Boiling Point : Likely higher than acetic anhydride (138°C) due to increased molecular weight and polar groups. Methylsuccinic anhydride, for instance, boils at 238°C .

- Thermal Stability : The mesyl group may reduce thermal stability compared to aliphatic anhydrides, but cellulose-based materials grafted with anhydrides show heat resistance >270°C .

Table 2: Thermal and Physical Properties

| Compound | Boiling Point (°C) | Thermal Stability | Solubility Profile |

|---|---|---|---|

| 5-Mesyl-o-anisic acid anhydride | Not reported | Moderate (inferred) | Polar aprotic solvents |

| Acetic anhydride | 138 | High | Soluble in ether, CH₂Cl₂ |

| Benzoic anhydride | 360 | High | Low water solubility |

| Methylsuccinic anhydride | 238 | Moderate | Soluble in organic solvents |

Research Findings and Industrial Relevance

- Synthetic Utility : Mixed anhydrides are pivotal in activating carboxylic acids for nucleophilic attack. The mesyl group in 5-Mesyl-o-anisic acid anhydride could improve reaction yields in challenging acylations, akin to how acetic anhydride facilitates acetylation in ionic liquid syntheses (e.g., AcO[TM]Cl preparation ).

- The target compound’s sulfonyl group may enable sulfonamide-based drug development.

Biological Activity

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

5-Mesyl-o-anisic acid is characterized by its methoxy and mesylate functional groups. The anhydride form with ethyl hydrogen carbonate enhances its reactivity and potential biological applications. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-mesyl-o-anisic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

In vitro studies have shown that 5-mesyl-o-anisic acid can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Studies

- Case Study on Leukemia Treatment : A clinical study evaluated the efficacy of compounds related to 5-mesyl-o-anisic acid in treating acute myeloid leukemia (AML). The results indicated a significant reduction in leukemic cell proliferation when treated with the compound at varying concentrations.

- Case Study on Antifungal Activity : In another study, the compound was tested against several strains of fungi. The results showed that at higher concentrations, it effectively inhibited fungal growth, indicating potential use in antifungal therapies.

The exact mechanism of action for 5-mesyl-o-anisic acid is still under investigation. However, preliminary research suggests that it may involve the inhibition of key enzymes involved in cell signaling pathways related to inflammation and microbial resistance.

Enzyme Inhibition Studies

- Cyclooxygenase (COX) Inhibition : The compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response.

- Matrix Metalloproteinases (MMPs) : It also appears to inhibit certain MMPs involved in tissue remodeling during inflammation.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of 5-mesyl-o-anisic acid. Current data suggest low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Toxicity Data Table

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Properties

CAS No. |

94134-08-4 |

|---|---|

Molecular Formula |

C12H14O7S |

Molecular Weight |

302.30 g/mol |

IUPAC Name |

ethoxycarbonyl 2-methoxy-5-methylsulfonylbenzoate |

InChI |

InChI=1S/C12H14O7S/c1-4-18-12(14)19-11(13)9-7-8(20(3,15)16)5-6-10(9)17-2/h5-7H,4H2,1-3H3 |

InChI Key |

KOJHRRLLVAPJDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.